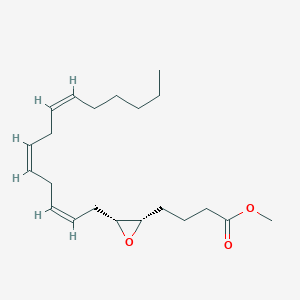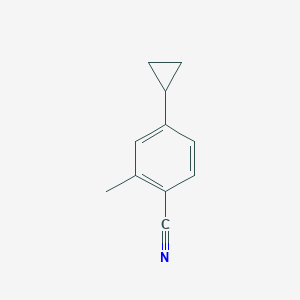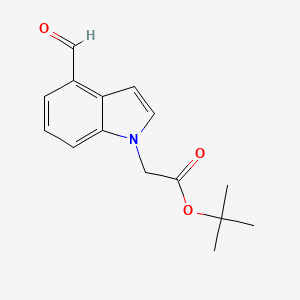
tert-Butyl 2-(4-formyl-1H-indol-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 2-(4-formyl-1H-indol-1-yl)acetate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is characterized by the presence of a tert-butyl ester group and a formyl group attached to the indole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(4-formyl-1H-indol-1-yl)acetate typically involves the formylation of an indole derivative followed by esterification. One common method starts with the formylation of 1H-indole using Vilsmeier-Haack reaction conditions, which involves the use of DMF and POCl3 to introduce the formyl group at the desired position on the indole ring. The resulting 4-formyl-1H-indole is then reacted with tert-butyl bromoacetate in the presence of a base such as potassium carbonate to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
tert-Butyl 2-(4-formyl-1H-indol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: 2-(4-carboxy-1H-indol-1-yl)acetate.
Reduction: 2-(4-hydroxymethyl-1H-indol-1-yl)acetate.
Substitution: 2-(4-bromo-1H-indol-1-yl)acetate.
科学的研究の応用
tert-Butyl 2-(4-formyl-1H-indol-1-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its versatile reactivity.
作用機序
The mechanism of action of tert-Butyl 2-(4-formyl-1H-indol-1-yl)acetate is primarily related to its ability to interact with biological targets through its functional groups. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, further modulating their function. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- tert-Butyl 2-(4-hydroxy-1H-indol-1-yl)acetate
- tert-Butyl 2-(4-methoxy-1H-indol-1-yl)acetate
- tert-Butyl 2-(4-bromo-1H-indol-1-yl)acetate
Uniqueness
tert-Butyl 2-(4-formyl-1H-indol-1-yl)acetate is unique due to the presence of the formyl group, which imparts distinct reactivity and biological activity compared to its analogs. The formyl group allows for further functionalization and derivatization, making it a valuable building block in synthetic chemistry and drug discovery.
特性
分子式 |
C15H17NO3 |
|---|---|
分子量 |
259.30 g/mol |
IUPAC名 |
tert-butyl 2-(4-formylindol-1-yl)acetate |
InChI |
InChI=1S/C15H17NO3/c1-15(2,3)19-14(18)9-16-8-7-12-11(10-17)5-4-6-13(12)16/h4-8,10H,9H2,1-3H3 |
InChIキー |
SGGINJWBLVUHHF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CN1C=CC2=C(C=CC=C21)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-(2-Phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)-9H-fluorene](/img/structure/B13718038.png)

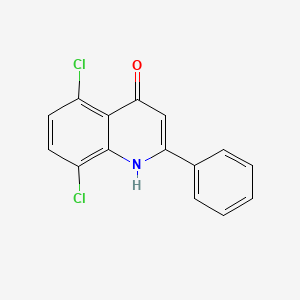
![3-[4-[2-[3-(3-Butynyl)-3H-diazirin-3-yl]ethoxy]phenyl]-3-(4-hydroxyphenyl)-6-methoxy-7-methylindolin-2-one](/img/structure/B13718061.png)
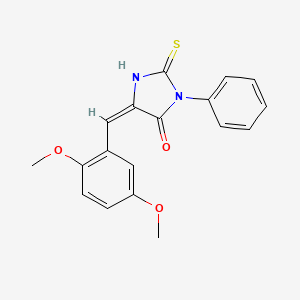
![[2-(2-Methoxyphenoxy)phenyl]methyl-cyanocarbonimidodithioate](/img/structure/B13718064.png)

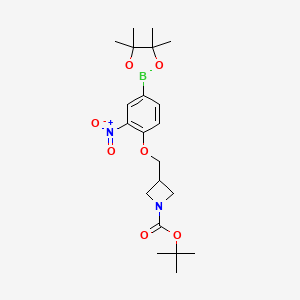
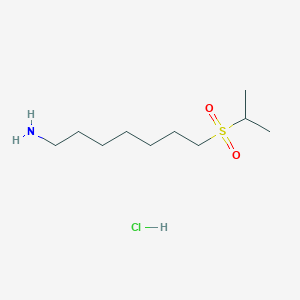

![3-((Tetrahydro-2H-pyran-4-yl)oxy)-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13718088.png)

